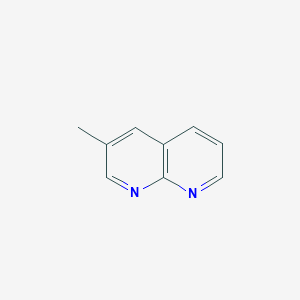

3-Methyl-1,8-naphthyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-5-8-3-2-4-10-9(8)11-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMQVYYQBYOOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=CC=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343314 | |

| Record name | 3-Methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14759-22-9 | |

| Record name | 3-Methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 1,8 Naphthyridine and Its Derivatives

Classical Approaches in Naphthyridine Core Synthesis

A variety of classical named reactions have been explored for the synthesis of the 1,8-naphthyridine (B1210474) nucleus. These methods typically involve the condensation and subsequent cyclization of a substituted aminopyridine with a carbonyl compound or its equivalent. However, the electron-deficient nature of the pyridine ring, compared to the benzene ring in aniline, often makes these cyclization reactions less efficient than their quinoline synthesis counterparts. ekb.eg

The Friedländer synthesis is one of the most effective and widely used methods for constructing the 1,8-naphthyridine ring system. ekb.eg This reaction involves the condensation of an o-aminopyridine aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. For the synthesis of 3-Methyl-1,8-naphthyridine, the reaction would theoretically proceed between 2-aminopyridine-3-carbaldehyde and propionaldehyde.

The classical Friedländer reaction often requires harsh conditions, such as high temperatures and the use of strong acids or bases as catalysts, which can lead to longer reaction times and the formation of side products. ekb.eg To address these limitations, several modifications have been developed.

Modifications of the Friedländer Reaction:

Catalyst and Solvent Modifications: A significant advancement has been the use of alternative catalysts and solvent systems to improve reaction efficiency and sustainability. For instance, ionic liquids have been employed as both green solvents and catalysts, demonstrating remarkable catalytic activity. acs.org Another approach involves the use of choline hydroxide as a metal-free, nontoxic, and water-soluble catalyst for the gram-scale synthesis of 1,8-naphthyridine derivatives in water. kthmcollege.ac.in

Regioselectivity Control: A challenge in the Friedländer reaction with unsymmetrical ketones is the potential for the formation of regioisomers. To overcome this, novel amine catalysts such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) have been introduced. The slow addition of the methyl ketone substrate to the reaction mixture in the presence of TABO has been shown to significantly increase the regioselectivity, favoring the formation of 2-substituted 1,8-naphthyridines. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Aminopyridine-3-carbaldehyde | Acetone | Glacial Acetic Acid, 373 K | 2-Methyl-1,8-naphthyridine | High |

| 2-Aminonicotinaldehyde | Various Carbonyl Compounds | LiOH, Water | 2,3-Disubstituted 1,8-naphthyridines | Not specified |

| 2-Aminoquinoline-3-carbaldehyde | Benzoylacetonitrile | Basic medium | Benzonaphthyridines | Not specified |

The Skraup and Doebner-Von Miller reactions are well-established methods for quinoline synthesis. Their application to the synthesis of 1,8-naphthyridines involves the reaction of an aminopyridine with α,β-unsaturated carbonyl compounds or their precursors. ekb.eg

In the Skraup reaction, 2-aminopyridine is reacted with glycerol, sulfuric acid, and an oxidizing agent. The glycerol is dehydrated in situ to form acrolein, which then reacts with the aminopyridine. For the synthesis of this compound, crotonaldehyde (an α,β-unsaturated aldehyde) would be the required three-carbon component. Modified Skraup conditions using a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid) have been used to synthesize various methyl-substituted 1,8-naphthyridines from methylpyridin-2-amines and α,β-unsaturated aldehydes or ketones, albeit in low yields (1-18%). thieme-connect.de

The Doebner-Von Miller reaction is a variation of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone reacts with an aromatic amine in the presence of a Lewis acid or a strong acid. However, the application of the Doebner reaction to 2-aminopyridine has been reported to not yield 1,8-naphthyridine derivatives, but rather open-chain products. oregonstate.edu This is attributed to the electronic properties of the pyridine ring.

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline derivatives, and it has been extended to the preparation of 4-hydroxy-1,8-naphthyridine analogues. The reaction proceeds in a stepwise manner, beginning with the condensation of 2-aminopyridine with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME). ekb.eg This is followed by a thermal cyclization of the resulting intermediate to form the fused pyridine ring. Subsequent hydrolysis and decarboxylation of the ester group at the 3-position can then yield the corresponding 4-hydroxy-1,8-naphthyridine. While this method is effective for producing the 4-hydroxy derivatives, it does not directly yield this compound.

The Meth-Cohn reaction, which is a modification of the Vilsmeier-Haack reaction, provides a route to substituted 1,8-naphthyridines. A key application of this reaction is the synthesis of 2-chloro-3-formyl-1,8-naphthyridine. researchgate.neteurjchem.comresearchgate.netekb.eg This is achieved by treating N-(pyridin-2-yl)acetamide with the Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.neteurjchem.com The resulting 2-chloro-3-formyl-1,8-naphthyridine is a versatile intermediate that can be further modified to a variety of 1,8-naphthyridine derivatives.

| Starting Material | Reagents | Product |

|---|---|---|

| N-(pyridin-2-yl)acetamide | POCl₃, DMF (Vilsmeier Reagent) | 2-Chloro-3-formyl-1,8-naphthyridine |

The Knorr and Conrad-Limpach syntheses are classical methods for the preparation of quinoline derivatives from anilines and β-ketoesters. However, their application to the synthesis of 1,8-naphthyridines from 2-aminopyridine has been largely unsuccessful. gre.ac.uk The reaction of 2-aminopyridine with a β-ketoester, such as ethyl acetoacetate, can lead to the formation of either an amide or an enamine intermediate, depending on the reaction conditions. gre.ac.uk The cyclization of these intermediates preferentially leads to the formation of a pyrimidine ring system rather than the desired 1,8-naphthyridine. gre.ac.uk This is because the ring closure can occur either at the C-3 position of the pyridine ring or at the ring nitrogen. In the case of 2-aminopyridine, cyclization onto the ring nitrogen is favored, resulting in the formation of pyrido[1,2-a]pyrimidin-4-one derivatives. ekb.eg

The Combes reaction is another classical method for quinoline synthesis that has been adapted for the preparation of 1,8-naphthyridine derivatives. This reaction involves the acid-catalyzed condensation of a primary aromatic amine with a 1,3-diketone. For the synthesis of substituted 1,8-naphthyridines, an appropriately substituted aminopyridine is used as the starting material. For example, the condensation of 2,6-diaminopyridine with a 1,3-diketone in the presence of polyphosphoric acid (PPA) has been shown to yield 2-amino-5,7-disubstituted-1,8-naphthyridine derivatives. ekb.eg A specific example is the reaction of 2,6-diaminopyridine with acetylacetone, which, upon cyclization, yields 2,4-dimethyl-7-amino-1,8-naphthyridine. gre.ac.uk

Niementowski Reaction

The Niementowski reaction, an extension of the Friedländer synthesis, provides a viable route for the synthesis of 1,8-naphthyridine derivatives. This method typically involves the condensation of an aminopyridine derivative with a compound containing an active methylene group, such as a β-ketoester, at elevated temperatures.

One investigated route for the preparation of 1,8-naphthyridines is a Niementowski synthesis starting from ethyl 2-amino-6-phenylnicotinate. While this specific starting material leads to a phenyl-substituted naphthyridine, the principle can be adapted for the synthesis of this compound by reacting 2-aminonicotinic acid or its ester with a methyl ketone, such as acetone or ethyl acetoacetate, under thermal or acid-catalyzed conditions. The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the final 1,8-naphthyridine ring system.

Table 1: Examples of Niementowski Reaction for 1,8-Naphthyridine Synthesis

| Reactant 1 | Reactant 2 | Product | Yield (%) |

|---|---|---|---|

| 2-Aminonicotinic Acid | Ethyl acetoacetate | Ethyl 2-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | - |

Note: Specific yield data for the direct synthesis of this compound via this method requires further specific experimental validation.

Advanced Synthetic Strategies for 1,8-Naphthyridine Framework

Multi-component Condensation Reactions

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of the 1,8-naphthyridine scaffold.

A common approach involves the one-pot condensation of a 2-aminopyridine, an aldehyde, and an active methylene compound like malononitrile or ethyl cyanoacetate. organic-chemistry.org To achieve the desired 3-methyl substitution, a methyl-substituted active methylene compound such as 2-cyanopropionamide or ethyl 2-cyanopropionate could be employed. These reactions are often catalyzed by a Lewis acid or a base and can proceed under mild conditions to afford highly functionalized 1,8-naphthyridine derivatives in good to high yields. organic-chemistry.org

Table 2: Representative Multi-component Synthesis of 1,8-Naphthyridine Derivatives

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

|---|---|---|---|---|

| 2-Aminopyridine | Aromatic aldehyde | Malononitrile | N-bromosulfonamide | 2-Amino-4-aryl-1,8-naphthyridine-3-carbonitrile |

Grignard Reactions in Naphthyridine Functionalization

Grignard reactions offer a versatile method for the introduction of carbon substituents onto the 1,8-naphthyridine nucleus. A key strategy involves the reaction of a suitable precursor, such as a halonaphthyridine or a naphthyridine aldehyde, with a Grignard reagent.

For the specific synthesis of this compound, one potential route involves the reaction of 2-aminonicotinaldehyde with methylmagnesium bromide. This would be followed by an electrophilic cyclization of the intermediate alcohol. ekb.eg This approach allows for the direct introduction of the methyl group at the desired position.

Alternatively, a pre-formed 3-halo-1,8-naphthyridine could be subjected to a cross-coupling reaction with a methyl Grignard reagent in the presence of a suitable catalyst, such as an iron or palladium complex.

Table 3: Plausible Grignard Reaction for this compound Synthesis

| Naphthyridine Precursor | Grignard Reagent | Key Intermediate |

|---|---|---|

| 2-Aminonicotinaldehyde | Methylmagnesium bromide | 1-(2-aminopyridin-3-yl)ethanol |

Vilsmeier-Haack Cyclization Approaches

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. It can also be employed to construct heterocyclic rings. A notable application in this context is the synthesis of 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl)acetamide. eurjchem.com This reaction utilizes the Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

The resulting 2-chloro-3-formyl-1,8-naphthyridine is a versatile intermediate. The formyl group at the 3-position can be converted into a methyl group through various reduction methods. A standard procedure for this transformation is the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. wikipedia.orglscollege.ac.inalfa-chemistry.comchem-station.commasterorganicchemistry.com This two-step sequence provides a reliable route to 2-chloro-3-methyl-1,8-naphthyridine, which can be further dehalogenated to yield this compound.

Table 4: Vilsmeier-Haack and Subsequent Reduction for this compound

| Starting Material | Reagents | Intermediate | Reduction Method | Final Product |

|---|

Suzuki-Coupling Reactions for Fused Systems

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. This reaction is exceptionally versatile for the formation of carbon-carbon bonds and can be applied to the synthesis of fused 1,8-naphthyridine systems.

A general strategy involves the use of a dihalo-1,8-naphthyridine or a halo-1,8-naphthyridine bearing another functional group suitable for cyclization. For instance, a 3-bromo-1,8-naphthyridine derivative could be coupled with a boronic acid containing a tethered nucleophile. Subsequent intramolecular cyclization would then lead to the formation of a fused ring system.

Alternatively, a pre-existing this compound core with a suitable leaving group at another position can be coupled with a variety of boronic acids to generate more complex derivatives. For example, a two-step reaction sequence involving a Suzuki coupling reaction between 2-amino-3-bromopyridine and a suitable boronic acid can be followed by a Pictet-Spengler reaction to yield thieno/furo-[2,3-c] ekb.egchem-station.comnaphthyridine derivatives. ekb.eg

Table 5: Suzuki Coupling Approach to Fused 1,8-Naphthyridine Systems

| 1,8-Naphthyridine Substrate | Coupling Partner | Catalyst System | Fused System |

|---|---|---|---|

| 3-Bromo-2-chloro-1,8-naphthyridine | Arylboronic acid | Pd(PPh₃)₄, Base | 2-Aryl-3-chloro-1,8-naphthyridine |

Pictet-Spengler Reaction for Fused Naphthyridine Systems

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline ring systems. wikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This reaction can be effectively applied to the synthesis of fused 1,8-naphthyridine systems.

The key precursor for such a synthesis would be a 1,8-naphthyridine derivative bearing an aminoethyl side chain, for example, 3-(2-aminoethyl)-1,8-naphthyridine. Reaction of this intermediate with an aldehyde or ketone under acidic conditions would lead to the formation of a new heterocyclic ring fused to the 1,8-naphthyridine core at the 2 and 3 positions. The nature of the aldehyde or ketone used will determine the substitution pattern of the newly formed ring.

As a specific example, the synthesis of thieno/furo-[2,3-c] ekb.egchem-station.comnaphthyridine derivatives has been achieved through a two-step process where the final step is a Pictet-Spengler reaction of 3-(furan-3-yl)pyridin-2-amine or 3-(thiophen-3-yl)pyridin-2-amine with various substituted aldehydes. ekb.eg

Table 6: Pictet-Spengler Reaction for Fused 1,8-Naphthyridine Systems

| Naphthyridine Precursor | Carbonyl Compound | Fused Product |

|---|---|---|

| 3-(2-Aminoethyl)-1,8-naphthyridine | Formaldehyde | Tetrahydropyrido[3,4-b] ekb.egchem-station.comnaphthyridine |

Intramolecular Povarov Reaction

The Povarov reaction, a type of aza-Diels-Alder reaction, serves as a powerful tool for synthesizing nitrogen-containing heterocyclic compounds. semanticscholar.org The intramolecular version of this reaction is particularly efficient for constructing fused ring systems. When aldimines, formed from aromatic amines and unsaturated aldehydes, are treated with a Lewis acid like boron trifluoride etherate, they can undergo an intramolecular [4+2] cycloaddition. semanticscholar.orgnih.gov

This methodology has been successfully applied to the synthesis of various fused naphthyridine systems. For instance, the synthesis of tetrahydro-6H-chromeno[4,3-b] scielo.org.mxnaphthyridines and tetrahydro-6H-quinolino[4,3-b] scielo.org.mxnaphthyridines proceeds via an efficient intramolecular Povarov reaction. semanticscholar.org Subsequent dehydrogenation of these tetrahydroderivatives using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) yields the fully aromatic naphthyridine core. semanticscholar.org While this specific example focuses on the 1,5-naphthyridine isomer, the underlying principles of the intramolecular Povarov reaction are broadly applicable to the synthesis of diverse N-polyheterocycles, including frameworks related to 1,8-naphthyridine. nih.gov

Horner–Wadsworth–Emmons-Based Approaches

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for forming alkenes from aldehydes or ketones and phosphonate carbanions. wikipedia.org This reaction offers significant advantages over the traditional Wittig reaction, as the dialkylphosphate byproduct is water-soluble and easily removed, simplifying purification. wikipedia.org The HWE reaction typically produces (E)-alkenes with high stereoselectivity. wikipedia.org

A novel, expeditious three-step synthetic sequence utilizing an HWE olefination has been developed for the synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines, which are valuable as arginine mimetics in medicinal chemistry. beilstein-journals.orgbeilstein-archives.org This approach avoids the harsh conditions and limited regiochemical control often associated with traditional Friedländer reactions used to prepare the aromatic 1,8-naphthyridine precursors. beilstein-journals.orgbeilstein-archives.org

The sequence involves an HWE reaction between a diphosphorylated 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivative and an appropriate aldehyde, followed by diimide reduction and global deprotection. beilstein-journals.org This method proceeds in high yields (63–83% over three steps) and high purity, often without the need for chromatographic purification, making it suitable for large-scale synthesis. beilstein-journals.orgbeilstein-archives.org The stability of the phosphoramidate protecting group during the metalation steps is key to the success of this transformation. beilstein-journals.org

Green Chemistry and Sustainable Synthesis of Naphthyridines

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. The synthesis of 1,8-naphthyridines has benefited significantly from these advancements, particularly through the use of microwave irradiation and metal-free ionic liquid systems.

Microwave Irradiation Techniques in Naphthyridine Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner products compared to conventional heating methods. tsijournals.comresearchgate.net This "e-chemistry" approach is considered economical, effective, and eco-friendly. tsijournals.com

The Friedländer condensation, a classic method for synthesizing 1,8-naphthyridines from 2-aminonicotinaldehyde and a carbonyl compound with an α-methylene group, has been significantly improved using microwave irradiation. tsijournals.com In one solvent-free approach, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, various 1,8-naphthyridine derivatives were synthesized in 74-86% yields within minutes, whereas conventional methods might require several hours. tsijournals.comresearchgate.net

Similarly, the Grohe-Heitzer reaction for preparing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a key intermediate for many biologically active compounds, has been optimized using microwave energy. This modification reduced the reaction time for a key step from 2.5 hours to just 5 minutes. scielo.org.mx

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Friedländer Condensation | DABCO catalyst, Solvent-free, Microwave (600W) | 3-6 min | 74-86% | tsijournals.comresearchgate.net |

| Friedländer Condensation | Conventional Heating | 5-8 hr | Lower | researchgate.net |

| Grohe-Heitzer Reaction (Intermediate step) | Microwave Irradiation | 5 min | 93% | scielo.org.mx |

| Grohe-Heitzer Reaction (Intermediate step) | Conventional Heating | 2.5 hr | Not specified | scielo.org.mx |

Metal-Free Ionic Liquid Mediated Reactions

Ionic liquids (ILs) are salts with low melting points that are gaining prominence as green solvents and catalysts in organic synthesis. nih.govnih.gov Their negligible vapor pressure, wide liquid range, and recyclability make them environmentally benign alternatives to volatile organic solvents. nih.gov

Basic ionic liquids have been effectively used as both solvent and catalyst for the Friedländer synthesis of 1,8-naphthyridine derivatives. nih.govnih.govacs.org In one study, the ionic liquid [Bmmim][Im] demonstrated superior catalytic activity for the reaction between 2-amino-3-pyridinecarboxaldehyde and various ketones. acs.org The reactions were carried out at 80°C, and the ionic liquid could be recycled and reused multiple times without a significant loss of activity. acs.org

Another sustainable approach involves using the inexpensive and biocompatible ionic liquid choline hydroxide (ChOH) as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water. acs.org This represents the first reported synthesis of naphthyridines in an aqueous medium, offering excellent yields (>90%) and straightforward product separation without chromatography. acs.org This method avoids harsh conditions, organic solvents, and expensive metal catalysts, aligning perfectly with green chemistry principles. acs.org

| Catalyst/Solvent System | Key Features | Yield | Reference |

|---|---|---|---|

| [Bmmim][Im] (Basic Ionic Liquid) | Acts as both catalyst and solvent; Recyclable | Moderate to Good | nih.govacs.org |

| Choline Hydroxide (ChOH) in Water | Metal-free; Biocompatible catalyst; Aqueous medium | >90% | acs.org |

Targeted Synthesis of this compound and Specific Methylated Derivatives

Synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one

The 1,8-naphthyridin-2(1H)-one scaffold is a core component of many compounds with significant biological activity. The synthesis of specifically substituted derivatives, such as those with a methyl group at the C3 position, is of considerable interest.

A general and versatile method for preparing substituted 1,8-naphthyridin-2(1H)-ones involves a multi-step sequence starting from readily available pyridone precursors. Although a direct synthesis for 3-methyl-1,8-naphthyridin-2(1H)-one is not explicitly detailed in the provided sources, analogous syntheses of 3-substituted derivatives provide a clear blueprint. For example, the synthesis of 3-N-substituted 1,8-naphthyridin-2(1H)-ones has been achieved through a Buchwald–Hartwig cross-coupling reaction. researchgate.net This reaction couples a 3-bromo-1,8-naphthyridin-2(1H)-one intermediate with various anilines. researchgate.net

The synthesis of the required 3-bromo precursor typically starts with the cyclization of N-(pyridin-2-yl)acetamide with a reagent like phosphorus oxychloride and dimethylformamide (Vilsmeier's reagent), followed by functional group manipulations to install the bromine atom at the C3 position and establish the 2-oxo functionality. researchgate.netekb.eg To achieve the 3-methyl target, a similar strategy could be envisioned where a suitable methyl-containing building block is used in the initial cyclization or a methyl group is introduced via a cross-coupling reaction (e.g., Suzuki or Negishi coupling) from the 3-bromo intermediate.

Synthetic Routes to 1-Alkyl/Aryl-3-(2-methyl-1,8-naphthyridin-3-yl)ureas

The synthesis of 1-Alkyl/Aryl-3-(2-methyl-1,8-naphthyridin-3-yl)ureas is achieved through a multi-step process commencing from ethyl 2-methyl-1,8-naphthyridine-3-carboxylate. This starting material is first converted to 2-methyl-1,8-naphthyridine-3-carbohydrazide.

The key step in the synthesis of the target ureas is the Curtius rearrangement of 2-methyl-1,8-naphthyridine-3-carbonylazide. This azide intermediate is generated from the corresponding carbohydrazide. The azide, upon heating in the presence of various primary aliphatic or aromatic amines in a solvent such as xylene, undergoes rearrangement to an isocyanate, which is then trapped by the amine to furnish the desired 1-alkyl/aryl-3-(2-methyl-1,8-naphthyridin-3-yl)ureas.

A representative reaction scheme is as follows:

2-methyl-1,8-naphthyridine-3-carbohydrazide is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form 2-methyl-1,8-naphthyridine-3-carbonylazide.

The carbonylazide is then reacted with a selected alkyl or aryl amine (R-NH₂) in an inert solvent like dry xylene.

Heating the mixture facilitates the Curtius rearrangement, leading to the formation of the corresponding urea derivative.

The following table summarizes a selection of synthesized 1-Alkyl/Aryl-3-(2-methyl-1,8-naphthyridin-3-yl)ureas and their reported yields.

| Amine (R-NH₂) | Resulting Urea Derivative (R group) |

| n-Propylamine | n-Propyl |

| n-Butylamine | n-Butyl |

| Aniline | Phenyl |

| p-Toluidine | p-Tolyl |

| p-Anisidine | p-Methoxyphenyl |

| p-Chloroaniline | p-Chlorophenyl |

Preparation of Functionalized this compound Analogs

A primary and versatile method for the synthesis of the 1,8-naphthyridine core, which can be adapted for 3-methyl substituted analogs, is the Friedländer annulation. This reaction involves the condensation of a 2-aminopyridine derivative with a carbonyl compound containing a reactive α-methylene group, typically under acidic or basic catalysis.

For the synthesis of this compound derivatives, 2-aminonicotinaldehyde is a key starting material. The reaction of 2-aminonicotinaldehyde with a ketone containing a methyl group adjacent to the carbonyl, such as acetone or ethyl acetoacetate, can lead to the formation of the 1,8-naphthyridine ring system. The choice of the carbonyl compound determines the substitution pattern on the newly formed ring.

To obtain a this compound, a β-keto ester or a β-diketone where the group that will form the 3-position is a methyl group would be required. For instance, the reaction of 2-aminonicotinaldehyde with propionylacetone could theoretically yield a 2,3-dimethyl-1,8-naphthyridine derivative.

Various catalysts have been employed to promote the Friedländer synthesis of 1,8-naphthyridines, including cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions, which offers an environmentally benign approach. connectjournals.com Other methods include the use of piperidine in the absence of a solvent or catalysis by ionic liquids. nih.gov

The reaction of 2-aminonicotinaldehyde with various active methylene compounds to yield functionalized 1,8-naphthyridines is summarized in the table below.

| Active Methylene Compound | Catalyst/Conditions | Resulting 1,8-Naphthyridine Derivative |

| Acetone | Choline hydroxide, H₂O, 50°C | 2-Methyl-1,8-naphthyridine |

| Ethyl acetoacetate | Piperidine, neat, RT | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate |

| Acetylacetone | CeCl₃·7H₂O, neat, RT | 3-Acetyl-2-methyl-1,8-naphthyridine |

| Cyclohexanone | [Bmmim][Im], 100°C | 2,3,4,5-Tetrahydro-1H-cyclopenta[b] researchgate.netacs.orgnaphthyridine |

Synthesis of Tetrahydro-1,8-naphthyridines with Methyl Substitutions

The synthesis of tetrahydro-1,8-naphthyridines with methyl substitutions can be accomplished through several synthetic strategies, including the hydrogenation of substituted 1,8-naphthyridine precursors or through cyclization reactions that build the saturated heterocyclic core.

One documented approach for the preparation of a methyl-substituted tetrahydro-1,8-naphthyridine is the synthesis of 3-[(7R)-7-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]propan-1-amine. researchgate.net This synthesis involves a multi-step sequence that establishes the chiral methyl-substituted saturated ring. The key steps include a double Sonogashira reaction of 2,5-dibromopyridine with an appropriate acetylenic alcohol and a protected propargylamine, followed by a Chichibabin cyclization of the resulting 3,3'-pyridine-2,5-diyldipropan-1-amine intermediate. researchgate.net

Another general strategy for accessing tetrahydro-1,8-naphthyridines is the catalytic hydrogenation of the corresponding 1,8-naphthyridine. A suitably substituted 1,8-naphthyridine, bearing a methyl group at the desired position, can be subjected to reduction using various catalytic systems, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The specific conditions, including catalyst, solvent, pressure, and temperature, would need to be optimized for the particular substrate to achieve the desired tetrahydro-1,8-naphthyridine.

For example, the hydrogenation of a pre-formed methyl-substituted 1,8-naphthyridine would proceed as follows:

| Starting Material | Conditions | Product |

| Methyl-substituted 1,8-naphthyridine | H₂, Pd/C, solvent (e.g., ethanol, acetic acid) | Methyl-substituted 5,6,7,8-tetrahydro-1,8-naphthyridine |

The precise location of the methyl group on the resulting tetrahydro-1,8-naphthyridine would be determined by its position on the starting aromatic precursor.

Chemical Reactivity and Derivatization Studies of 3 Methyl 1,8 Naphthyridine

Electrophilic Aromatic Substitution Patterns on the Naphthyridine Ring

The 1,8-naphthyridine (B1210474) ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly deactivates the ring towards electrophilic aromatic substitution (EAS) reactions, which typically require electron-rich aromatic substrates. The reaction mechanism for EAS involves the attack of the aromatic ring on an electrophile, forming a positively charged intermediate known as an arenium ion. The electron-withdrawing nature of the two nitrogen atoms destabilizes this cationic intermediate, thus increasing the activation energy and making the reaction less favorable compared to benzene or even pyridine.

Classic EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are challenging to perform on the 1,8-naphthyridine nucleus and often require harsh reaction conditions, if they proceed at all. nih.govwikipedia.org The Friedel–Crafts reactions, in particular, are often unsuccessful because the Lewis acid catalyst (e.g., AlCl₃) coordinates strongly with the basic nitrogen atoms of the naphthyridine ring. libretexts.org This coordination further deactivates the ring system and can prevent the desired reaction. libretexts.org

In the case of 3-Methyl-1,8-naphthyridine, the methyl group at the C3 position is a weak activating group and directs electrophiles to the ortho (C2, C4) and para (C6) positions. However, this activating effect is generally insufficient to overcome the strong deactivating effect of the two ring nitrogens. The regiochemistry of any potential EAS reaction would be a complex interplay between the directing effects of the N1, N8, and C3-methyl substituents. The nitrogen atoms direct electrophiles to the meta positions (C3, C6 for N1; C2, C5 for N8). Therefore, the C5 and C6 positions are the least deactivated, as they are meta to both nitrogen atoms in a relative sense. While direct experimental data on the electrophilic substitution of this compound is limited, sulfonation of the parent 1,8-naphthyridine to yield 1,8-naphthyridine-4-sulfonic acid has been reported, indicating that substitution is possible under forcing conditions. nih.govwikipedia.org

Nucleophilic Substitution Reactions and Positional Reactivity

In contrast to its inertness toward electrophiles, the electron-deficient nature of the 1,8-naphthyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atoms activate the ring for nucleophilic attack, particularly at the positions ortho and para to them (C2, C4, C5, C7). This allows for the displacement of good leaving groups, such as halides, from these positions.

A notable example of nucleophilic substitution is the Chichibabin reaction, which involves the direct amination of the ring by a strong nucleophile like sodium amide (NaNH₂). wikipedia.org This reaction proceeds via an addition-elimination mechanism through a Meisenheimer-like intermediate, with the formal displacement of a hydride ion (H⁻). wikipedia.org For 1,8-naphthyridine, studies have shown that under kinetic control at low temperatures, nucleophilic attack by the amide ion occurs at the C2 position. wur.nl At higher temperatures, thermodynamic control can lead to substitution at other positions. wur.nl

The positional reactivity in SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Research on the related benzo[c] publish.csiro.aunaphthyridine system provides insight into this selectivity. In the reactions of 1-chloro-3-methyl-6-(p-methylphenoxy)benzo[c] publish.csiro.aunaphthyridine, different nucleophiles showed distinct positional preferences. publish.csiro.auresearchgate.net

| Nucleophile | Reaction Position | Conditions |

|---|---|---|

| Anilines | Position 1 | - |

| Alkyl/Aryl Thioxides | Position 1 | - |

| Alkylamines | Position 6 | - |

| Alkoxides | Position 6 | - |

| Acidified Alcohol | Positions 1 and 6 | - |

This differential reactivity highlights how the choice of nucleophile can be used to control the site of functionalization on the naphthyridine core. For this compound derivatives bearing a leaving group at C2, C4, or C7, a wide range of nucleophiles (amines, alkoxides, thiolates) can be employed to introduce diverse functional groups.

Cyclization Reactions and Formation of Complex Polycyclic Structures

The 1,8-naphthyridine nucleus can serve as a scaffold for the construction of more complex, fused polycyclic structures. These reactions typically involve the intramolecular cyclization of a suitably functionalized 1,8-naphthyridine derivative or an intermolecular reaction that builds a new ring onto the existing framework.

One common strategy is the Friedländer annulation, which is also a primary method for synthesizing the 1,8-naphthyridine ring itself. organic-chemistry.org This reaction involves the condensation of a 2-aminopyridine derivative with a carbonyl compound containing an α-methylene group. ekb.eg By applying this logic in reverse, a functionalized this compound can be used to build additional rings. For instance, a 2-amino-3-cyano-1,8-naphthyridine could react with a ketone to form a new fused pyrimidine ring.

Cascade or domino reactions provide an efficient route to complex polycyclic systems in a single step. For example, functionalized benzo[b] publish.csiro.aunaphthyridine derivatives have been prepared via a three-component reaction of 2-chloroquinoline-3-carbaldehyde, a 1,3-dicarbonyl compound, and an enaminone, catalyzed by L-proline. acs.org This demonstrates the construction of a new carbocyclic ring fused to a naphthyridine-like core. Similarly, other complex structures like chromeno[2,3-b]quinolines have been synthesized through cascade reactions starting from 2-chloroquinoline-3-carbaldehydes. acs.orgnih.gov

Intramolecular Friedel-Crafts-type reactions are another powerful tool. A mild and efficient synthesis of tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines was achieved through an acid-mediated intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles. This approach, where a cyano group acts as a synthon for ring closure, could be adapted to derivatives of this compound to create novel fused systems.

Functional Group Interconversions on the Naphthyridine Nucleus

Once the this compound core is established, its substituents can be chemically modified through various functional group interconversions. These transformations are crucial for synthesizing analogues with diverse properties.

A key precursor for many 1,8-naphthyridine derivatives is 2-chloro-3-formyl-1,8-naphthyridine, which can be synthesized via the Vilsmeier-Haack reaction on N-(pyridin-2-yl)acetamide. ekb.eg The aldehyde group at the C3 position is highly versatile. For instance, it can undergo Claisen-Schmidt condensation with various ketones to form α,β-unsaturated carbonyl compounds known as chalcones. ekb.eg These chalcones can be further modified, for example, through bromination of the double bond. ekb.eg

The methyl group at the C3 position can also be a site for functionalization. While inherently not very reactive, it can be oxidized under appropriate conditions to a formyl group or a carboxylic acid. The resulting 1,8-naphthyridine-3-carboxylic acid is a valuable intermediate. researchgate.net This acid can be converted into a wide array of derivatives, including esters, amides, and acid chlorides, providing access to a large chemical space. researchgate.net Similarly, 1,8-naphthyridine-3-carbonitrile derivatives are useful synthons. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group.

| Starting Functional Group | Product Functional Group | Reaction Type | Reference |

|---|---|---|---|

| -CHO (at C3) | -CH=CH-C(=O)R (Chalcone) | Claisen-Schmidt Condensation | ekb.eg |

| -CN (at C3) | -COOH (at C3) | Hydrolysis | sci-hub.se |

| -COOH (at C3) | -CONH-R (Amide) | Amide Coupling | researchgate.netsci-hub.se |

| -Cl (at C2) | -NHR (Amino) | Nucleophilic Substitution (SNAr) | acs.org |

| -CH3 (at C3) | -COOH (at C3) | Oxidation | researchgate.net |

Strategies for Introducing Complex Substituents at the 3-Position

The introduction of diverse and complex substituents at the 3-position of the 1,8-naphthyridine ring is a key objective in the synthesis of new derivatives for various applications. nih.gov Several strategies have been developed to achieve this, primarily revolving around the use of versatile functional groups at C3 as synthetic handles.

As mentioned, 1,8-naphthyridine-3-carboxylic acids and 1,8-naphthyridine-3-carbonitriles are pivotal intermediates. researchgate.net

From Carboxylic Acids: The carboxylic acid group can be activated and coupled with a wide range of amines and alcohols to generate extensive libraries of amides and esters. The acid can also be converted to an acid chloride, which is a highly reactive intermediate for reactions with various nucleophiles.

From Nitriles: The nitrile group offers a different set of synthetic possibilities. It can be hydrolyzed to the corresponding carboxylic acid or reacted with organometallic reagents to form ketones. Reduction of the nitrile yields an aminomethyl group, which can be further derivatized.

Another powerful strategy involves metal-catalyzed cross-coupling reactions. Although this requires a 3-halo-1,8-naphthyridine precursor, reactions like Suzuki, Heck, and Sonogashira couplings would allow for the direct formation of C-C bonds, introducing aryl, vinyl, and alkynyl groups, respectively. The development of methods to selectively halogenate the C3 position is therefore an important area of research.

Direct functionalization of the C-H bond at the 3-position is an emerging and highly atom-economical strategy. While challenging on such an electron-deficient ring, catalytic methods are being developed for other N-heterocycles. An iridium-catalyzed hydrogen-transfer-mediated α-functionalization of 1,8-naphthyridines has been reported, demonstrating the coupling with tetrahydroquinolines at the C2/C7 positions. nih.gov The development of similar catalytic systems for C3-functionalization would represent a significant advance.

Finally, multicomponent reactions (MCRs) offer an efficient way to construct 1,8-naphthyridine rings with pre-installed complex substituents at the 3-position. A single-step synthesis of 1,8-naphthyridine derivatives has been achieved through a three-component condensation of a substituted 2-aminopyridine, an aldehyde, and a compound with an active methylene group like malononitrile or ethyl cyanoacetate. organic-chemistry.orgresearchgate.net By carefully choosing the active methylene component, a variety of functional groups (e.g., -CN, -COOEt) can be directly installed at the C3 position during the ring-forming step.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Methyl 1,8 Naphthyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. Different NMR active nuclei, such as ¹H, ¹³C, ¹⁹F, and ¹¹B, offer complementary insights into the molecular framework of 3-Methyl-1,8-naphthyridine and its derivatives.

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For the parent 1,8-naphthyridine (B1210474), the ¹H NMR spectrum shows distinct signals for each proton, which can be assigned based on their chemical shifts and coupling patterns. The introduction of a methyl group at the 3-position in this compound causes characteristic shifts in the signals of the neighboring protons.

In derivatives of 1,8-naphthyridine, the chemical shifts of the protons are influenced by the nature and position of the substituents. For instance, in 2,4-dimethyl-5-amino-benzo[b] escholarship.orgvscht.cznaphthyridine, the proton signals are assigned by analyzing ¹H-¹H coupling patterns and COSY spectra, and by comparing the chemical shifts with those of related heterocyclic compounds lew.ro. The most deshielded proton is typically the one attached to a nitrogen atom, followed by the pyridinic protons lew.ro.

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for 1,8-Naphthyridine Derivatives

| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | Methyl Protons |

| 1,8-Naphthyridine | 9.05 | 7.55 | 8.20 | 8.20 | 7.55 | 9.05 | - |

| 4-Methyl-1,8-naphthyridine | 8.95 | 7.40 | - | 8.05 | 7.50 | 9.00 | 2.60 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of 1,8-naphthyridine shows eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of these signals are sensitive to the electronic environment of each carbon atom.

The assignment of ¹³C NMR spectra is often aided by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups, and 2D NMR techniques like HETCOR (Heteronuclear Correlation) and HMQC (Heteronuclear Multiple Quantum Coherence), which correlate carbon signals with the signals of directly attached protons lew.ro. For instance, in N-methylated diazanaphthalenes, the assignment of the spectra can be performed by direct comparison with the ¹³C NMR spectra of the corresponding N-protonated species utwente.nl.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for 1,8-Naphthyridine and a Derivative

| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8a | Methyl Carbon |

| 1,8-Naphthyridine | 152.0 | 121.5 | 137.0 | 149.0 | 137.0 | 121.5 | 152.0 | 149.0 | - |

| 2-(4-Methoxyphenyl)pyridine | 157.1 | 120.7 | 136.7 | 140.8 | 129.7 | 122.2 | 149.5 | - | 55.3 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Fluorine-19 NMR is a highly sensitive technique used to characterize organofluorine compounds. In fluorinated derivatives of this compound, the ¹⁹F NMR spectrum provides information about the number and chemical environment of the fluorine atoms. The chemical shifts and coupling constants in ¹⁹F NMR are sensitive to the electronic effects of neighboring substituents. For example, in the analysis of 3-[(4-fluorophenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one, heteronuclear coupling constants were determined to aid in the structural assignment mdpi.com.

Boron-11 NMR is used to study the structure and bonding of boron-containing compounds. In boryl complexes of 1,8-naphthyridine-based ligands, the ¹¹B NMR spectrum provides information about the coordination environment of the boron atom. For instance, in a dicopper(I) m-boryl complex supported by a dinucleating naphthyridine-based ligand, the ¹¹B NMR spectrum showed a single broad resonance, confirming the formation of the boryl complex escholarship.org.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending vscht.cz. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to specific functional groups.

Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹ vscht.cz. The C=C and C=N stretching vibrations within the aromatic rings of the naphthyridine core give rise to absorptions in the 1600-1400 cm⁻¹ region vscht.cz. The C-H bending vibrations can be observed at lower wavenumbers. In substituted derivatives, the presence of other functional groups will result in additional characteristic absorption bands. For example, a carbonyl (C=O) group in a derivative would show a strong absorption band in the region of 1830-1630 cm⁻¹ masterorganicchemistry.com.

Interactive Data Table: Characteristic IR Absorption Frequencies for 1,8-Naphthyridine Derivatives

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| C=C (aromatic) | Stretch | 1600 - 1585 |

| C=C (aromatic) | Stretch | 1500 - 1400 |

| C-H | In-plane bend | 1250 - 1000 |

| C=O (in a derivative) | Stretch | 1747 |

| -OCH₃ (in a derivative) | Stretch | 2838 |

Note: These are general ranges and the exact position of the absorption bands can be influenced by the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure by analyzing the fragmentation patterns of the molecular ion.

The electron ionization (EI) mass spectrum of 1,8-naphthyridine shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight of 130.15 g/mol nist.gov. The fragmentation pattern provides clues about the stability of the aromatic ring system. In the case of substituted derivatives of this compound, the mass spectrum will show a molecular ion peak corresponding to the specific derivative, and the fragmentation pattern will be influenced by the nature of the substituents. For instance, in the mass spectrum of 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, a chloro pattern was observed, which helped in confirming the structure nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to investigate the electronic transitions within this compound and its derivatives. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption and the intensity, measured as molar absorptivity (ε), are characteristic of the molecule's electronic structure, particularly the π-conjugated system of the 1,8-naphthyridine core.

The electronic spectra of 1,8-naphthyridine derivatives are primarily characterized by π-π* transitions. For instance, theoretical studies on related compounds like 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid have been analyzed to understand their electronic spectra researchgate.net. The introduction of substituents on the naphthyridine ring can significantly influence the absorption maxima (λ_max) and molar absorptivity. These shifts are attributable to the electronic effects (inductive and resonance) of the substituent groups, which can extend the π-conjugation or alter the energy levels of the molecular orbitals involved in the transition. For example, extending the π-conjugation of a polypyridyl ligand system that includes a 1,8-naphthyridine moiety can shift the light absorption towards the red region of the spectrum acs.org.

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are frequently used to complement experimental data, helping to assign the observed absorption bands to specific electronic transitions, such as the promotion of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) nih.govresearchgate.net. Solvatochromism, a change in the absorption or emission spectrum with a change in solvent polarity, has also been observed in related nitrogen-containing heterocyclic systems, indicating that the electronic distribution in the ground and excited states can be significantly influenced by the surrounding medium rsc.org.

| Compound Name | Solvent | λ_max (nm) | Transition Assignment (Theoretical) |

| 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid researchgate.net | Water | 335 | HOMO -> LUMO |

| 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid researchgate.net | Ethanol | 338 | HOMO -> LUMO |

| 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid nih.gov | - | 333, 273 | π -> π* |

X-ray Crystallography for Solid-State Structural Determination

For derivatives of this compound, X-ray crystallography has been successfully employed to elucidate their solid-state structures. A notable example is the crystal structure of 3-methyl-2-phenyl-1,8-naphthyridine researchgate.netresearchgate.net. The analysis confirmed that all bond lengths were within normal ranges and revealed that the naphthyridine moiety and the phenyl group are not coplanar researchgate.net. This type of detailed structural information is invaluable for understanding intermolecular interactions in the crystal lattice, such as π-stacking or hydrogen bonding, which can influence the material's bulk properties.

The process involves growing a suitable single crystal, which can be the rate-limiting step, followed by data collection using a diffractometer and subsequent structure solution and refinement nih.govnih.gov. Crystallographic studies have also been performed on other complex derivatives, such as 1,8-naphthyridine-3-carbonitrile analogues, to gain a deeper understanding of their molecular structures nih.govrsc.org.

Table 2: Crystallographic Data for 3-methyl-2-phenyl-1,8-naphthyridine researchgate.netresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0569(11) |

| b (Å) | 8.3564(9) |

| c (Å) | 13.9109(15) |

| α (°) | 90 |

| β (°) | 109.115(2) |

| γ (°) | 90 |

| Volume (ų) | 1104.7(2) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296(2) |

Other Advanced Spectroscopic and Analytical Techniques

Beyond UV-Vis spectroscopy and X-ray crystallography, a variety of other analytical methods are essential for the comprehensive characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are among the most powerful tools for elucidating the molecular structure of organic compounds in solution. They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular skeleton and the position of substituents. NMR spectroscopy is routinely used to confirm the successful synthesis of 1,8-naphthyridine derivatives rsc.orgresearchgate.netnih.gov.

Mass Spectrometry (MS) : This technique provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure. MS is a standard characterization technique used alongside NMR to verify the identity of newly synthesized 1,8-naphthyridine compounds researchgate.netacs.org. The NIST WebBook contains reference mass spectral data for the parent 1,8-naphthyridine scaffold nist.gov.

Vibrational Spectroscopy (FTIR and FT-Raman) : Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of absorption or scattering are characteristic of specific functional groups and bond types present in the molecule. These techniques have been applied to study the vibrational properties of 1,8-naphthyridine derivatives, often in conjunction with computational methods to assign the observed spectral bands researchgate.netnih.govresearchgate.net.

Fluorescence Spectroscopy : Certain 1,8-naphthyridine derivatives exhibit fluorescence, the emission of light following electronic excitation. These compounds have been noted for their potential as blue organic light-emitting diodes (OLEDs) due to properties like thermally activated delayed fluorescence (TADF) and high photoluminescence quantum yields acs.org. The fluorescence properties, including emission wavelength and quantum yield, are highly sensitive to the molecular structure and the surrounding environment, making fluorescence spectroscopy a valuable tool for studying their photophysical behavior rsc.org.

Table 3: Summary of Other Analytical Techniques for 1,8-Naphthyridine Derivatives

| Technique | Information Obtained |

| NMR Spectroscopy | Detailed connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, confirmation of isomeric structure rsc.orgnih.gov. |

| Mass Spectrometry | Molecular weight determination, elemental composition (High-Resolution MS), structural information from fragmentation researchgate.netnist.gov. |

| Vibrational Spectroscopy | Identification of functional groups, information on bond strengths and molecular vibrations researchgate.netnih.gov. |

| Fluorescence Spectroscopy | Photoluminescence properties, quantum yield, excited state dynamics, potential for optoelectronic applications acs.org. |

Computational Chemistry and in Silico Investigations of 3 Methyl 1,8 Naphthyridine Compounds

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,8-naphthyridine (B1210474) derivatives, DFT studies are crucial for understanding their electronic properties, which in turn dictate their reactivity and interaction with biological targets.

Researchers have employed DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), to optimize the molecular geometry of novel 1,8-naphthyridine derivatives and to analyze their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net

For instance, in a study of a novel (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, DFT calculations were used to optimize the ground state lower energy conformer. tandfonline.com The analysis of the frontier molecular orbitals revealed the distribution of electron density. The LUMO densities are often located on the naphthyridine moiety, and the HOMO densities are also frequently found on the naphthyridine fragment, indicating its central role in electronic transitions. ias.ac.in Natural Bond Orbital (NBO) analysis can further reveal details about intramolecular charge transfer and orbital overlaps, such as the π(C2-N11) to π*(C3-C4) transition, which are important for understanding the molecule's electronic behavior. tandfonline.com

| Compound Derivative | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Finding |

|---|---|---|---|---|---|

| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | B3LYP/6-311++G(d,p) | -6.54 | -2.21 | 4.33 | Significant intramolecular charge transfer observed. tandfonline.com |

| 7-diacetamino-2,4-dimethy-1,8-naphthyridine | Not Specified | -5.89 | -1.12 | 4.77 | LUMO and HOMO densities are mainly located on the naphthyridine moiety. ias.ac.in |

| Substituted 1,8-naphthyridine-3-carboxamides | B3LYP/6-31(d) | Correlation between electronic properties and cytotoxicity studied. researchgate.net | Electronic properties were related to biological activity against cancer cell lines. researchgate.net |

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.

Molecular docking studies on 1,8-naphthyridine derivatives have been instrumental in predicting their binding modes and affinities to various biological targets. For example, in a study of newly synthesized 1,8-naphthyridine derivatives as potential anti-Parkinson's agents, molecular docking was used to assess their binding efficiency towards the Adenosine A2A receptor. researchgate.netnih.gov The results showed that modifications at the 3rd position of the nucleus with secondary amines enhanced binding efficiency. researchgate.netnih.gov One derivative, 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one, exhibited a high docking score of -8.407 and a binding energy of -56.60 kcal/mol. researchgate.netnih.gov

Similarly, docking studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives with the CAIX protein revealed that one compound had a strong binding affinity of -8.61 kcal/mol. mdpi.com These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein.

| Compound Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one | Adenosine A2A receptor | -8.407 | Not specified in abstract. researchgate.netnih.gov |

| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide | Adenosine A2A receptor | -8.562 | Not specified in abstract. researchgate.netnih.gov |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA7) | CAIX (5FL4) | -8.61 | Not specified in abstract. mdpi.com |

| 1,8-naphthyridine-3-carbonitrile derivative (ANA-12) | Enoyl-ACP reductase (InhA) from Mtb (4TZK) | Not specified | Predicted to bind within the active site. rsc.orgrsc.org |

Protein kinases are a large family of enzymes that play a central role in cell signaling and are important targets in cancer therapy. Several studies have explored 1,8-naphthyridine derivatives as protein kinase inhibitors. nih.govnih.gov Molecular docking has been used to model the interactions of these compounds with the ATP-binding site of various kinases. For example, a study on novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors used molecular docking to explore the binding mode between the ligands and the receptor. nih.gov The results revealed that hydrogen bond interactions with residue LYS52 significantly affected the activity of these compounds. nih.gov

DNA topoisomerases are enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.govresearchgate.net 1,8-Naphthyridine derivatives have been investigated as topoisomerase inhibitors. nih.govresearchgate.net Molecular docking studies have been performed to understand how these compounds interact with the topoisomerase-DNA complex. For instance, a series of novel 2,7-dimethyl-1,8-naphthyridine derivatives were docked into the binding site of topoisomerase II. researchgate.net The results showed that these compounds had a high binding affinity and could form multiple hydrogen bonds with both the protein and the DNA, suggesting a mechanism of action involving DNA intercalation. researchgate.net In another study, a unique binding pattern for a 1,8-naphthyridine derivative in the etoposide binding pocket of topoisomerase IIβ was proposed based on molecular docking, supporting its role as a Topoisomerase II poison. nih.gov

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. This technique provides insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding. For 1,8-naphthyridine derivatives, MD simulations have been used to validate docking results and to assess the stability of the predicted binding modes.

In a study of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents, MD simulations suggested that the docked compounds would form a stable complex with the human A2A receptor. researchgate.netnih.gov Similarly, for a series of 1,8-naphthyridine-3-carbonitrile analogues with anti-mycobacterial activity, a 100 ns MD simulation was performed to investigate the stability, confirmation, and intermolecular interactions of the most active compound with the target protein, enoyl-ACP reductase (InhA). rsc.orgrsc.org The stability of protein-ligand complexes of nih.govresearchgate.net-Naphthyridine derivatives with Carbonic Anhydrase and Alkaline Phosphatase was also validated through MD simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. For 1,8-naphthyridine derivatives, 2D-QSAR models have been developed to predict their anticancer activity. researchgate.netresearchgate.net

In one study, a robust QSAR model was developed for 1,8-naphthyridine derivatives targeting topoisomerase II, achieving a coefficient of determination (R²) of 0.6991. researchgate.net The external validation of the model demonstrated high predictive ability, indicating its reliability in predicting the biological activity of new compounds. researchgate.net Such models are valuable for guiding the design of new derivatives with improved potency. Another study focused on developing 2D-QSAR models for naphthyridine derivatives against HIV-1 integrase activity, which provided useful information on the effects of polarizability, electronegativity, and specific functional groups on the compounds' activities. researchgate.net

Prediction of Biological Activities Using In Silico Tools (e.g., PASS Software)

In silico tools play a crucial role in modern drug discovery by predicting the biological activities of chemical compounds before their synthesis, thereby saving time and resources. rsc.orgresearchgate.net One such tool, the Prediction of Activity Spectra for Substances (PASS) software, is utilized to forecast the likely biological effects of molecules based on their structural formulas. ijsdr.orggenexplain.com This approach analyzes structure-activity relationships for millions of known biologically active compounds to predict a wide range of pharmacological effects and mechanisms of action with a high degree of accuracy. ijsdr.orggenexplain.com

For derivatives of the 1,8-naphthyridine scaffold, PASS software has been employed to identify potential therapeutic applications. rsc.orgresearchgate.net For instance, in the design of new 1,8-naphthyridine-3-carboxylic acid analogues, PASS was used prior to synthesis to predict their biological activities, which guided the development of effective antihistaminic agents. rsc.orgresearchgate.net The software provides probabilities for a compound being active (Pa) or inactive (Pi) for various biological functions. genexplain.com Activities with a higher Pa than Pi are considered probable, allowing researchers to focus their efforts on the most promising candidates. researchgate.net

The predictions from PASS can encompass thousands of biological activities, including desired therapeutic effects and potential toxic or side effects. genexplain.commdpi.com Studies on various heterocyclic compounds have demonstrated the utility of PASS in identifying a range of potential activities. For example, predictions for some compounds have included kinase inhibitory activity, apoptosis agonistic activity, and interactions with cytochrome P450 (CYP) enzymes. ijsdr.org This predictive power allows for the early-stage screening of compounds like 3-Methyl-1,8-naphthyridine derivatives for a multitude of potential biological targets, facilitating the discovery of novel therapeutic agents. nih.govnih.govresearchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

Beyond predicting biological activity, in silico methods are vital for evaluating the pharmacokinetic profiles of potential drug candidates. nih.gov ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to filter out compounds that are likely to fail in later clinical phases due to poor pharmacokinetics or toxicity. audreyli.comnih.gov Computational tools like SwissADME and ADMET Predictor are used to model these properties for novel compounds, including derivatives of 1,8-naphthyridine. orientjchem.orgnih.govscispace.com

In silico ADMET studies have been conducted on 1,8-naphthyridine derivatives to assess their potential as antibacterial and anticancer agents. orientjchem.orgresearchgate.netresearchgate.net These investigations predict various physicochemical and pharmacokinetic properties. For example, studies on 1,8-naphthyridine-3-carboxylic acid derivatives predicted their ADME properties to aid in the synthesis of effective antibacterial drugs. orientjchem.orgscispace.com Similarly, the drug-likeness and pharmacokinetic properties of novel 1,8-naphthyridine derivatives were predicted to evaluate them as potential anti-breast cancer agents, with some compounds showing profiles within the acceptable requirements for drug development. researchgate.net

The parameters evaluated in these in silico models often include predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with metabolic enzymes like cytochrome P450s, and adherence to drug-likeness rules such as Lipinski's rule of five. audreyli.comorientjchem.org The "BOILED-Egg" model is one graphical method used to visualize predicted GI absorption and BBB penetration. researchgate.net By modeling these characteristics early, researchers can prioritize the synthesis of compounds, such as derivatives of this compound, that possess favorable pharmacokinetic profiles, increasing the likelihood of developing a successful drug. nih.gov

Table 1: Representative In Silico ADMET and Pharmacokinetic Parameters for Drug Discovery This table represents a generalized set of parameters commonly evaluated in in silico studies and is not specific to this compound.

| Parameter Category | Specific Parameter | Desired Characteristic for Drug Candidates |

| Absorption | Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeation | Varies (High for CNS drugs, Low for peripheral drugs) | |

| P-glycoprotein (P-gp) Substrate | No (to avoid efflux) | |

| Distribution | Volume of Distribution (Vd) | Moderate to High |

| Plasma Protein Binding (PPB) | Optimal (not too high or too low) | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Low (to avoid drug-drug interactions) |

| Metabolic Stability | High | |

| Excretion | Clearance (CL) | Moderate |

| Half-life (t1/2) | Sufficiently long for dosing regimen | |

| Toxicity | hERG Inhibition | Low (to avoid cardiotoxicity) |

| Mutagenicity (e.g., AMES test) | Negative | |

| Drug-Likeness | Lipinski's Rule of Five | No more than one violation |

| Molar Refractivity | Within acceptable range (e.g., 40-130) | |

| Total Polar Surface Area (TPSA) | < 140 Ų |

Quantum Chemical Calculations for Mechanistic Insights (e.g., Corrosion Inhibition)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules, which can be correlated with their macroscopic properties. physchemres.orgijcsi.pro This methodology is widely applied to understand the mechanisms of action for various chemical processes, including the performance of organic molecules as corrosion inhibitors. chemrevlett.comresearchgate.net For heterocyclic compounds, these calculations can elucidate how they interact with metal surfaces to prevent corrosion. najah.edursc.org

The effectiveness of a corrosion inhibitor is often related to its ability to adsorb onto a metal surface, forming a protective film. researchgate.netoup.com Quantum chemical calculations help to quantify this interaction by computing several key parameters. These include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.netdlsu.edu.ph A high EHOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value indicates a capacity to accept electrons from the metal surface. eurjchem.com

The energy gap (ΔE = ELUMO - EHOMO) is another critical parameter; a smaller energy gap implies higher reactivity of the inhibitor molecule, facilitating stronger adsorption onto the metal surface. dlsu.edu.ph Other calculated descriptors such as dipole moment (μ), electronegativity (χ), and global hardness (η) and softness (σ) also provide valuable information about the inhibitor-metal interaction. physchemres.orgoup.com These computational studies allow for the prediction of the corrosion inhibition efficiency of compounds like this compound, guiding the design of new and more effective inhibitors by understanding the relationship between molecular structure and protective capacity. eurjchem.com

Table 2: Key Quantum Chemical Parameters in Corrosion Inhibition Studies This table outlines the significance of common parameters calculated via DFT to predict corrosion inhibition efficiency.

| Parameter | Symbol | Significance in Corrosion Inhibition |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Higher values indicate a greater tendency for electron donation to the metal surface, enhancing inhibition. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Lower values suggest a greater ability to accept electrons from the metal, promoting stronger bonding. |

| Energy Gap | ΔE | A smaller gap (ΔE = ELUMO - EHOMO) correlates with higher molecular reactivity and better inhibition efficiency. |

| Dipole Moment | μ | Higher values can indicate stronger dipolar interactions with the metal surface, though the correlation is not always direct. |

| Electronegativity | χ | Measures the tendency of a molecule to attract electrons. |

| Global Hardness | η | A lower value (i.e., higher softness) generally corresponds to a more reactive molecule and a better inhibitor. |

| Global Softness | σ | The reciprocal of hardness; higher softness is associated with better inhibition potential. |

| Fraction of Electrons Transferred | ΔN | Indicates the number of electrons transferred from the inhibitor to the metal surface. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density within a molecule, providing a detailed picture of chemical bonding and intramolecular interactions. researchgate.netrsc.org It translates the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. uba.ar A key application of NBO analysis is to investigate intramolecular charge transfer (ICT) by examining the interactions between filled "donor" orbitals and empty "acceptor" orbitals. scirp.orgresearchgate.net

For aromatic heterocyclic systems like this compound, NBO analysis can reveal crucial details about the electronic landscape. It can identify the specific orbitals involved in charge transfer, the pathways of electron delocalization within the fused ring system, and the influence of substituents (like the methyl group at the 3-position) on the electronic properties of the naphthyridine core. This detailed understanding of ICT is fundamental for explaining the molecule's reactivity, stability, and photophysical properties. researchgate.net

Biological and Pharmacological Research of 3 Methyl 1,8 Naphthyridine Derivatives

Anticancer and Antitumor Activities

Derivatives of 1,8-naphthyridine (B1210474) are recognized for their potent anticancer and antitumor activities, which are exerted through various mechanisms of action. ekb.egnih.gov These compounds have been the subject of numerous studies to evaluate their efficacy against various cancer types and to elucidate the molecular pathways underlying their cytotoxic effects. ekb.egnih.gov

A significant body of research has demonstrated the in vitro cytotoxicity of 1,8-naphthyridine derivatives against a broad spectrum of human cancer cell lines. These studies are crucial for identifying promising lead compounds for further development.

For instance, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with different substituents at the C3 position were synthesized and evaluated for their anticancer activity against the human breast cancer cell line (MCF7). researchgate.net Several of these compounds displayed potent cytotoxicity, with some derivatives exhibiting greater activity than the reference drug staurosporine. Specifically, compounds 10c , 8d , 4d , 10f , and 8b showed IC₅₀ values of 1.47, 1.62, 1.68, 2.30, and 3.19 μM, respectively, compared to staurosporine's IC₅₀ of 4.51 μM. researchgate.net Another study reported that pyrazolo-naphthyridine derivatives also demonstrated good antitumor activity, with IC₅₀ values in breast cancer cells ranging from 1.47 to 35.3 µM. nih.gov

The cytotoxic effects of 1,8-naphthyridine derivatives are not limited to breast cancer. Studies have evaluated their activity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov In one such study, certain compounds were found to be more potent than the well-known mitotic inhibitor colchicine against all three cell lines. nih.gov Notably, compound 16 demonstrated significant potency with IC₅₀ values of 0.7 μM against HeLa, 0.1 μM against HL-60, and 5.1 μM against PC-3 cells. nih.gov